Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)8-5-13-9-4-6(12)2-3-7(9)10(8)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCQVOKWSLZEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, recognized for its diverse biological activities. This compound features a fluoro group at the 7-position and a carboxylate ester at the 3-position, contributing to its unique chemical properties and biological efficacy.
- Molecular Formula : C₁₁H₈FNO₃
- Molecular Weight : Approximately 241.60 g/mol
- Structure : The compound has a bicyclic quinoline core, which is significant in various biological applications.
Biological Activity Overview
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound shows significant antimicrobial properties, particularly against various bacterial strains. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication .
- Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
-
Anti-inflammatory Effects :
- Preliminary research suggests potential anti-inflammatory properties, although further studies are required to fully elucidate these effects.
- Anticancer Potential :
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, demonstrating effective inhibition at concentrations as low as 10 µg/mL for certain strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
Anti-cancer Activity
In vitro studies have shown that this compound can induce apoptosis in ovarian cancer cells. The compound was tested at varying concentrations, revealing significant cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The results indicate a dose-dependent response with increased concentrations leading to decreased cell viability, suggesting its potential as an anticancer agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Recent advancements include solvent-free methods and microwave-assisted synthesis techniques that enhance the reaction conditions while minimizing environmental impact .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
One of the most significant applications of methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is its potential as an antimicrobial agent. Research indicates that compounds in this class exhibit substantial activity against a range of bacterial strains. The presence of the fluorine atom enhances the compound's lipophilicity, improving membrane permeability and thus increasing its efficacy as an antimicrobial agent.
Potential Antibiotic Development
Due to its antimicrobial properties, there is ongoing research into developing this compound into new antibiotics. The compound's structural characteristics make it a candidate for modification to enhance its biological activity and spectrum of action against resistant bacterial strains .
Agricultural Applications
Pesticide Development
The compound has shown promise in agricultural applications, particularly as a potential pesticide. Its antimicrobial properties can be leveraged to develop formulations that protect crops from bacterial infections, thereby improving yield and quality.
Synthesis and Derivatives
This compound can be synthesized through various methods that involve reactions with different reagents to yield derivatives with enhanced properties. The synthesis pathways often include the use of fluorinated precursors which contribute to the biological activity of the final product .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl group instead of methyl | Antimicrobial |
| Methyl 4-hydroxyquinoline-3-carboxylic acid | Hydroxy group at position four | Antibacterial |
| 1-Methyl-4-oxoquinoline-3-carboxylic acid | Lacks fluorine substituent | Antimicrobial |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Agricultural Impact
A field trial assessing the effectiveness of formulations containing this compound on crop health showed a marked reduction in bacterial blight in treated plants compared to controls. This supports its application as an agricultural pesticide .
Comparison with Similar Compounds
Position 7 Modifications
- Ethyl vs. Methyl Ester: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 53977-12-1) shares the same core but substitutes the methyl ester with an ethyl group. This increases molecular weight (235.21 vs. 221.21) and may alter lipophilicity, impacting pharmacokinetics .
- Piperazine Derivatives: Compounds like 8p and 8q () feature piperazine substitutions at position 5. These derivatives exhibit moderate synthesis yields (20–35%), suggesting steric challenges during coupling reactions .
Additional Fluorine Atoms
Introducing fluorine at positions 6 or 8 (e.g., 6-fluoro-7-chloro-4-oxo derivatives) increases electrophilicity, accelerating nucleophilic substitution reactions by up to 10-fold. Boron chelates further enhance this reactivity, enabling regioselective synthesis of complex analogs .
Position 1 Modifications
- Cyclopropyl Substituents: Methyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 2, ) mimics ciprofloxacin’s structure. The cyclopropyl group at position 1 improves gram-negative bacterial targeting, a feature critical in fluoroquinolone antibiotics .
Comparative Data Table
Preparation Methods
Reaction Conditions and Reagents
-
Methylation Agents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly employed due to their high reactivity.
-
Base Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate deprotonation of the carboxylic acid, enhancing nucleophilic attack by the methyl group.
-
Solvent System : Anhydrous dimethylformamide (DMF) or acetone is used to maintain anhydrous conditions, critical for preventing hydrolysis of the methylating agent.
-
Temperature : Reactions typically proceed at 60–80°C for 6–12 hours, depending on the base’s strength.
Mechanism
The carboxylic acid (1) reacts with the base to form a carboxylate ion (2), which undergoes nucleophilic substitution with the methylating agent to yield the methyl ester (3):
Key Considerations :
-
Excess methylating agent (1.5–2.0 equivalents) ensures complete conversion.
-
Purification via recrystallization from ethanol/water mixtures achieves >95% purity.
Cyclocondensation of 3-Amino-6-Fluorobenzoic Acid Derivatives
An alternative route constructs the quinoline ring de novo via cyclocondensation, avoiding the need for pre-formed quinoline intermediates.
Synthetic Pathway
-
Starting Material : 3-Amino-6-fluorobenzoic acid (4) is condensed with methyl propiolate (5) in the presence of polyphosphoric acid (PPA) as a cyclizing agent.
-
Reaction Conditions :
-
Temperature: 120–140°C
-
Duration: 8–10 hours
-
Solvent: Toluene or xylene for azeotropic water removal.
-
The reaction proceeds through imine formation (6), followed by cyclization to yield the target compound (3):
Advantages and Limitations
-
Yield : 65–75%, lower than esterification due to side reactions.
-
Purity : Requires column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency.
Protocol
-
Reactants : 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1), methyl iodide, and potassium carbonate.
-
Conditions :
-
Power: 300 W
-
Temperature: 100°C
-
Time: 20–30 minutes
-
-
Solvent : Acetonitrile or DMF.
Outcomes
-
Yield : 85–90% (vs. 70–80% in conventional heating).
-
Purity : >98% after simple filtration, attributed to reduced side-product formation.
Solid-Phase Synthesis for Scalable Production
Solid-phase synthesis immobilizes the carboxylic acid intermediate on resin, enabling iterative reactions and simplified purification.
Steps
-
Resin Functionalization : Wang resin is esterified with the carboxylic acid (1) using dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Methylation : The resin-bound acid (7) is treated with methyl triflate (CH₃OTf) in the presence of diisopropylethylamine (DIPEA).
-
Cleavage : Trifluoroacetic acid (TFA) liberates the methyl ester (3) from the resin.
Benefits
-
Scalability : Gram-to-kilogram scale production with consistent purity (97–99%).
-
Automation Potential : Compatible with high-throughput synthesis platforms.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Classical Esterification | CH₃I, K₂CO₃ | 60–80°C, 6–12h | 70–80 | 95–97 | Moderate |
| Cyclocondensation | PPA, methyl propiolate | 120–140°C, 8–10h | 65–75 | 90–92 | Low |
| Microwave-Assisted | CH₃I, K₂CO₃, microwave | 100°C, 20–30min | 85–90 | 98–99 | High |
| Solid-Phase | Wang resin, CH₃OTf, TFA | RT to 50°C, 2–4h | 80–85 | 97–99 | Very High |
Critical Parameters Influencing Synthesis Efficiency
-
Choice of Methylating Agent :
-
Methyl iodide offers faster kinetics but is toxic and volatile.
-
Dimethyl sulfate is less hazardous but requires careful pH control to avoid sulfonation byproducts.
-
-
Base Selection :
-
Solvent Polarity :
-
Polar aprotic solvents (DMF) stabilize ionic intermediates, enhancing reaction rates.
-
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by fluorination and esterification. Regioselectivity is critical, as competing reactions may lead to byproducts like ethyl analogs (e.g., Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) . Reaction temperature, solvent choice (e.g., DMF or DME), and catalysts (e.g., iridium for enantioselective steps) significantly impact yield and purity. Post-synthesis purification via silica gel chromatography is standard .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : H and C NMR validate aromatic proton environments and carbonyl/ester functionalities. For example, the C3-carboxylate typically resonates at ~165–170 ppm in C NMR .
- X-ray crystallography : Single-crystal analysis (using SHELX programs) resolves intermolecular interactions, such as C–H···O hydrogen bonds and π-stacking, which influence solid-state packing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 265.07 for CHFNO) .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?
Standard protocols include:
- Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill assays to assess bactericidal kinetics.
- Structure-activity relationship (SAR) studies : Modifying the C7-fluoro and C3-carboxylate groups can enhance potency, as seen in fluoroquinolone analogs .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of this compound derivatives?
Regioselectivity issues arise during halogenation (e.g., competing C6 vs. C8 substitution). Strategies include:
- Directed ortho-metallation : Use directing groups (e.g., piperazine) to control functionalization at C7 .
- Computational modeling : DFT calculations predict reactive sites based on electron density and steric effects .
- Protecting groups : Temporarily block reactive positions (e.g., nitro at C8) to direct fluorination to C7 .
Q. What enantioselective strategies are available for synthesizing chiral derivatives of this compound?
Q. How do intermolecular interactions in the crystal lattice affect the physicochemical properties of this compound?
X-ray studies reveal:
- C–H···O hydrogen bonds (3.06–3.54 Å) stabilize layered packing, influencing solubility and melting points.
- C–H···Cl/F interactions (3.43–3.74 Å) enhance thermal stability, as observed in halogenated analogs .
- Tweaking substituents (e.g., nitro at C8) alters lattice energy, impacting bioavailability .
Q. What computational tools are recommended for predicting the reactivity and stability of this compound under varying pH conditions?
- Molecular dynamics (MD) simulations : Model protonation states of the carboxylate and keto groups at physiological pH.
- pKa prediction software (e.g., MarvinSketch): Estimates ionization states affecting solubility and membrane permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
